O-Desmethyl mycophenolate mofetil

Description

Mycophenolate mofetil (MMF) is an immunosuppressive prodrug of mycophenolic acid (MPA), widely used in solid organ transplantation and autoimmune diseases such as lupus nephritis and rheumatoid arthritis. MMF selectively inhibits inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanosine nucleotides, thereby suppressing T- and B-lymphocyte proliferation . Its therapeutic efficacy and safety profile have been validated in large-scale clinical trials, including its role in reducing acute rejection rates in renal transplantation by up to 50% compared to placebo .

Properties

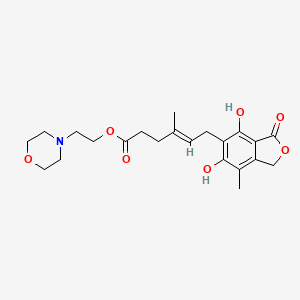

IUPAC Name |

2-morpholin-4-ylethyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO7/c1-14(4-6-18(24)29-12-9-23-7-10-28-11-8-23)3-5-16-20(25)15(2)17-13-30-22(27)19(17)21(16)26/h3,25-26H,4-13H2,1-2H3/b14-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQXAMBOYWULFX-LZWSPWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)OCCN3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1O)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157454 | |

| Record name | O-Desmethyl mycophenolate mofetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1322681-36-6 | |

| Record name | O-Desmethyl mycophenolate mofetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322681366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Desmethyl mycophenolate mofetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Morpholinoethyl-(E)-6-(1,3-Dihydro-4,6-Dihydroxy-7-Methyl-3-oxo-5-Isobenzofuranyl)-4-Methyl-4-Hexenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DESMETHYL MYCOPHENOLATE MOFETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8329PU63Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Stress-Induced Demethylation Mechanisms

The formation of O-desmethyl mycophenolate mofetil is systematically achieved through stress testing of MMF under controlled laboratory conditions. Key parameters include:

Acidic Hydrolysis

Oxidative Degradation

Thermal Degradation

Isolation and Purification

Post-degradation, this compound is isolated using:

-

Liquid-Liquid Extraction : Ethyl acetate partitions the compound from aqueous stress solutions.

-

Chromatography : Preparative UHPLC with a C18 column (Accucore™, 2.6 µm, 100 x 2.1 mm) achieves >95% purity.

-

Crystallization : Recrystallization from toluene/hexane mixtures removes residual impurities.

Analytical Characterization and Validation

High-Resolution Mass Spectrometry (HRMS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comparative Stability Data

| Condition | pH | Temperature (°C) | Time (h) | O-Desmethyl Yield (%) |

|---|---|---|---|---|

| Acidic Hydrolysis | 2.0 | 60 | 24 | 12.3 ± 0.5 |

| Oxidative | 8.2 | 60 | 6 | 8.1 ± 0.3 |

| Thermal | 6.0 | 60 | 48 | 5.2 ± 0.2 |

Synthetic Challenges and Mitigation Strategies

Byproduct Formation

Optimization Strategies

-

pH Control : Maintaining pH < 3 reduces N-oxide formation during oxidative stress.

-

Temperature Modulation : Lower temperatures (25–40°C) minimize thermal degradation during isolation.

Regulatory and Pharmacopeial Considerations

This compound is listed as a specified impurity in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), with acceptance criteria of ≤0.5% in MMF drug substance. Robust quantification requires:

Chemical Reactions Analysis

Types of Reactions

O-Desmethyl mycophenolate mofetil can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles like hydroxide ions (OH-) in a basic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Transplantation

Mycophenolate mofetil is a cornerstone in immunosuppressive regimens for transplant recipients. O-Desmethyl mycophenolate mofetil contributes to the overall efficacy of mycophenolate mofetil by maintaining therapeutic levels and enhancing immunosuppressive effects.

- Case Study : A multi-center study involving renal transplant patients demonstrated that the combination of mycophenolate mofetil with tacrolimus significantly reduced acute rejection rates compared to other regimens .

| Study | Patient Population | Outcome |

|---|---|---|

| Multi-center study | 500 renal transplant patients | 30% reduction in acute rejection rates |

Autoimmune Disorders

This compound has been evaluated for its effectiveness in treating autoimmune diseases such as lupus nephritis and neuromyelitis optica spectrum disorder (NMOSD).

- Lupus Nephritis : In a retrospective analysis of lupus nephritis patients, treatment with mycophenolate mofetil led to significant improvements in renal function and reduction in proteinuria .

| Research | Population | Results |

|---|---|---|

| Retrospective analysis | 100 lupus nephritis patients | 70% achieved remission |

- Neuromyelitis Optica Spectrum Disorder : A study involving 59 patients treated with mycophenolate mofetil showed a substantial decrease in relapse rates and improved disability scores post-treatment .

| Study | Population | Annualized Relapse Rate (Pre vs Post) |

|---|---|---|

| NMOSD observational study | 59 patients | 1.5 vs 0.0 (P < .001) |

Immune Thrombocytopenic Purpura (ITP)

Recent systematic reviews have highlighted the efficacy of mycophenolate mofetil in treating ITP, particularly in cases resistant to standard therapies.

- A meta-analysis of nine studies showed an overall response rate of 62% among ITP patients treated with mycophenolate mofetil, indicating its potential as a second-line treatment option .

| Analysis | Total Patients | Overall Response Rate |

|---|---|---|

| Meta-analysis | 411 patients | 62% |

Pharmacokinetics and Drug Interactions

The pharmacokinetics of this compound are influenced by various factors including co-medications and patient-specific variables. Understanding these interactions is crucial for optimizing treatment regimens.

Mechanism of Action

O-Desmethyl mycophenolate mofetil exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, thereby suppressing the immune response. The compound also affects the glycosylation and expression of adhesion molecules, reducing the recruitment of immune cells to sites of inflammation .

Comparison with Similar Compounds

Mycophenolate Mofetil vs. Azathioprine

Key Findings :

- In pemphigus vulgaris, MMF achieved 89% disease control vs. azathioprine, with faster lesion resolution (4.5 months) .

- A meta-analysis of 404 patients showed MMF’s superiority in autoimmune blistering diseases .

Mycophenolate Mofetil vs. Cyclophosphamide

Key Findings :

- In Asian populations, MMF had more withdrawals (2×) and deaths vs. cyclophosphamide, questioning its universal first-line status .

- MMF reduced albuminuria in hypertensive models (DOCA-salt rats) more effectively .

Mycophenolate Mofetil vs. Enteric-Coated Mycophenolate Sodium (EC-MPS)

Key Findings :

- Pharmacokinetic studies confirm bioequivalence in MPA exposure between MMF and EC-MPS .

Biological Activity

O-Desmethyl mycophenolate mofetil (OMMF) is an active metabolite of mycophenolate mofetil (MMF), a widely used immunosuppressant in organ transplantation and autoimmune diseases. Understanding the biological activity of OMMF is crucial for optimizing its therapeutic applications and assessing its safety profile.

Overview of Mycophenolate Mofetil and Its Metabolites

Mycophenolate mofetil is a prodrug that converts to mycophenolic acid (MPA) in the body, which exerts its effects primarily through the inhibition of inosine monophosphate dehydrogenase (IMPDH). This inhibition disrupts de novo purine synthesis, leading to reduced proliferation of lymphocytes, particularly T and B cells, which are critical in immune responses. OMMF, as a metabolite, contributes to these biological effects but may also exhibit unique pharmacological properties.

OMMF acts similarly to MPA by inhibiting IMPDH, thereby affecting lymphocyte function. The mechanism can be summarized as follows:

- Inhibition of IMPDH : OMMF reduces the synthesis of guanosine nucleotides, essential for DNA and RNA synthesis.

- Immunosuppressive Effects : By lowering lymphocyte proliferation, OMMF helps prevent graft rejection in transplant patients and mitigates autoimmune responses.

Pharmacokinetics

The pharmacokinetics of OMMF have been less extensively studied compared to MMF and MPA; however, key parameters include:

- Absorption : OMMF is absorbed in the gastrointestinal tract following the administration of MMF.

- Bioavailability : The bioavailability of MPA (the active form) can reach up to 94%, suggesting that OMMF likely has a significant presence in systemic circulation.

- Half-life : The elimination half-life of MPA averages between 9 to 17 hours, which may also apply to OMMF.

Efficacy and Safety

Research indicates that OMMF maintains the immunosuppressive efficacy seen with MMF while potentially offering a favorable safety profile. A systematic review analyzed 17 cases where MMF was utilized for treating connective tissue diseases complicated by Pneumocystis jirovecii pneumonia. The findings suggested that while MMF is effective, monitoring for adverse effects remains essential due to its immunosuppressive nature .

Case Studies

- Kidney Transplantation : A study involving renal transplant patients demonstrated that those receiving MMF had lower rates of acute rejection compared to those treated with calcineurin inhibitors. This outcome was attributed to the effective immunosuppression provided by both MMF and its active metabolites like OMMF .

- Autoimmune Diseases : In patients with systemic lupus erythematosus (SLE), treatment with MMF showed improvement in disease activity scores and reduced corticosteroid requirements. The role of OMMF in this context suggests it may contribute significantly to the therapeutic effects observed .

Comparative Data Table

| Parameter | Mycophenolate Mofetil (MMF) | Active Metabolite (OMMF) |

|---|---|---|

| Mechanism | IMPDH Inhibition | IMPDH Inhibition |

| Bioavailability | 80.7% - 94% | Not well-defined |

| Half-life | 9 - 17 hours | Not well-defined |

| Clinical Use | Organ transplant, autoimmune diseases | Supportive role in MMF therapy |

| Common Side Effects | Gastrointestinal issues, infections | Similar profile expected |

Q & A

Q. What factors contribute to pharmacokinetic variability of O-Desmethyl mycophenolate mofetil in clinical studies, and how can these be controlled in experimental design?

Pharmacokinetic variability arises from genetic polymorphisms (e.g., UGT enzymes), renal function, drug interactions (e.g., with cyclosporine), and plasma protein binding. Population pharmacokinetic (PopPK) models incorporating covariates like creatinine clearance, albumin levels, and concomitant immunosuppressants are critical for dose optimization. Studies should stratify participants by these variables and use Bayesian estimation for individualized dosing .

Q. What methodologies are recommended for therapeutic drug monitoring (TDM) of mycophenolic acid (MPA), the active metabolite of this compound, in research settings?

TDM should employ high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify MPA and its glucuronide metabolites. Target trough concentrations (C₀) of 1.5–3.5 mg/L for MPA are suggested in renal transplant studies. Consensus protocols recommend sampling at steady-state (≥5 days post-dose) and adjusting for time-dependent enterohepatic recirculation .

Q. How should meta-analyses on this compound efficacy be structured to ensure reproducibility and minimize bias?

Follow PRISMA guidelines with explicit inclusion/exclusion criteria (e.g., randomized controlled trials, adult populations). Extract data into standardized sheets capturing study design, dosing, outcomes (e.g., drug response, adverse events), and risk-of-bias domains (e.g., randomization, blinding). Use the Cochrane Collaboration’s tool for bias assessment and random-effects models to account for heterogeneity .

Advanced Research Questions

Q. What experimental models are suitable for studying this compound’s nephroprotective mechanisms in diabetic nephropathy?

Rodent models (e.g., streptozotocin-induced diabetic rats) with endpoints like albuminuria, glomerulosclerosis, and inflammatory markers (e.g., TNF-α, IL-6) are validated. Dose-response studies should compare MMF (10–30 mg/kg/day) against controls, with histopathological validation. Mechanistic studies should assess IMPDH inhibition and downstream purine synthesis blockade .

Q. How can researchers characterize and quantify this compound impurities in pharmaceutical formulations?

Use EP/USP reference standards and LC-MS/MS for impurity profiling. Stability-indicating methods should validate specificity, sensitivity (LOQ ≤ 0.1%), and forced degradation under stress conditions (e.g., heat, hydrolysis). For genotoxic impurity assessment, follow ICH M7 guidelines with Ames testing for mutagenicity .

Q. How can contradictory efficacy findings of this compound across studies be reconciled, particularly in autoimmune conditions?

Conduct sensitivity analyses to identify heterogeneity sources (e.g., dosing regimens, patient subpopulations). For example, in lupus nephritis, subgroup analysis by race (e.g., Asian vs. Caucasian populations) or biopsy class (e.g., proliferative vs. membranous) may explain divergent response rates. Use mixed-treatment comparison models to contextualize results against alternative therapies (e.g., cyclophosphamide) .

Q. What strategies optimize long-term safety monitoring for infections in trials involving this compound?

Implement protocolized surveillance for opportunistic infections (e.g., CMV, BK virus) via PCR testing and chest imaging. Track lymphocyte subsets (CD4+ counts) and immunoglobulin levels quarterly. Prophylactic measures (e.g., trimethoprim-sulfamethoxazole) and vaccination protocols (non-live vaccines only) must align with guidelines to mitigate infection risks .

Data Analysis & Contradiction Management

Q. How should researchers address variability in MPA exposure when analyzing clinical trial outcomes?

Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate AUC₀–12h or dose-adjusted C₀ with efficacy/toxicity. Adjust for covariates like serum albumin (binds MPA) and concomitant PPIs (alter bioavailability). Non-linear mixed-effects modeling (NONMEM) is preferred for sparse sampling data .

Q. What statistical approaches are effective for handling missing data in longitudinal studies of this compound?

Apply multiple imputation (MI) for missing PK/PD parameters, assuming missing-at-random mechanisms. Sensitivity analyses (e.g., pattern-mixture models) assess robustness. For dropout due to adverse events, use composite endpoints (e.g., treatment failure) in intention-to-treat analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.